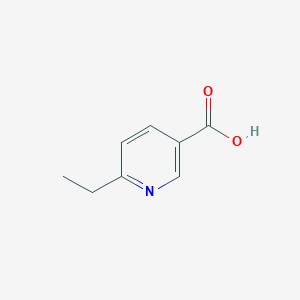
6-Ethylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of an ethyl group at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
6-Ethylnicotinic acid, a derivative of niacin (also known as vitamin B3), primarily targets the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The interaction of this compound with its targets involves the conversion of the compound into bioactive NAD and NADP coenzymes. This conversion is crucial for the functioning of NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis and salvage of NAD, which takes place in both the nucleus and the mitochondria . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas the resynthesis of NAD following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that the compound can exist in both freebase and salt forms, and it can be used in electronic nicotine delivery systems . The aerosol transfer efficiency of this compound is similar to that of nicotine .
Result of Action
The action of this compound results in various molecular and cellular effects. The compound plays a vital role in maintaining efficient cellular function . It is involved in many vital redox reactions catalyzed by dozens of different enzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can be used in electronic nicotine delivery systems, and its aerosol transfer efficiency is similar to that of nicotine . .
Biochemical Analysis
Biochemical Properties
6-Ethylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound can modulate the activity of enzymes involved in these pathways, such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide kinase . These interactions are crucial for maintaining cellular redox balance and energy metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their conformation and activity. For example, it can inhibit the activity of certain deacetylases, leading to changes in the acetylation status of histones and other proteins . This inhibition can result in altered gene expression patterns, affecting various cellular processes. Additionally, this compound can activate certain transcription factors, further modulating gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects are observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate synthesis and salvage . The compound interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide kinase, influencing the levels of these essential cofactors. Additionally, this compound can affect the flux of metabolites through various pathways, impacting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with ethyl halides under basic conditions, leading to the substitution of the hydrogen atom at the sixth position with an ethyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 6-ethylpyridine-3-carboxylic acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylnicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-ethylpyridine-3-carboxylic acid.
Reduction: Formation of 6-ethylpyridine-3-methanol or 6-ethylpyridine-3-aldehyde.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
6-Methylnicotinic acid: Similar in structure but with a methyl group instead of an ethyl group.
Nicotinic acid: The parent compound without any alkyl substitution.
6-Ethylpyridine-3-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness: 6-Ethylnicotinic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
6-ethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTFGXRSWLXPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)
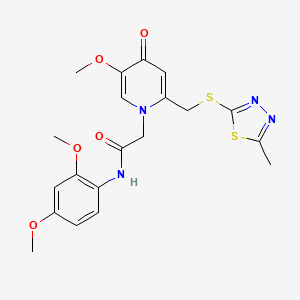
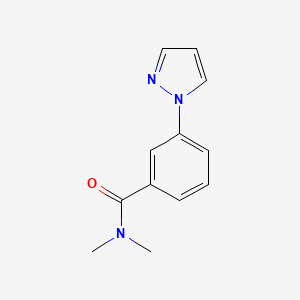
![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)
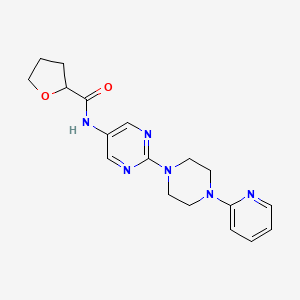
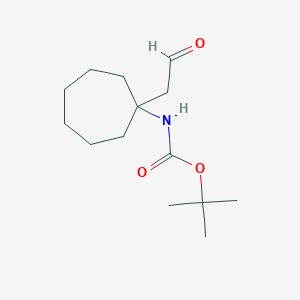
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2595086.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)
![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
